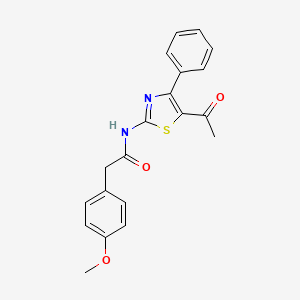

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(26-19)21-17(24)12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULPUBQNANJCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

In this case, ethyl α-chloro-α-(phenyl)acetate serves as the α-halocarbonyl precursor, while thioacetamide provides the sulfur and nitrogen atoms required for ring closure. The reaction proceeds via nucleophilic displacement of the chloride by the thioamide’s sulfur, followed by cyclization to form the thiazole ring (Scheme 1).

Key Conditions :

Optimization Insights

Freshly dried THF is critical to suppress dimerization byproducts. The absence of catalysts simplifies purification, making this route scalable. Nuclear magnetic resonance (NMR) analysis confirms the formation of the 4-phenyl-5-acetylthiazole intermediate, characterized by a singlet at δ 2.65 ppm (acetyl CH3) and aromatic protons at δ 7.45–7.85 ppm.

Acetylation of the Thiazole Intermediate

The 5-position of the thiazole ring is functionalized with an acetyl group via a nucleophilic acyl substitution reaction. This step ensures precise placement of the ketone moiety, which is critical for subsequent reactivity.

Reaction Protocol

The thiazole intermediate is treated with acetic anhydride in the presence of pyridine as a base (Scheme 2). Pyridine neutralizes the generated HCl, driving the reaction to completion.

Key Conditions :

- Molar Ratio : 1:1.2 (thiazole:acetic anhydride)

- Temperature : Reflux (110°C)

- Reaction Time : 4 hours

- Yield : 78–84%

Analytical Validation

Fourier-transform infrared spectroscopy (FTIR) confirms acetylation through the appearance of a carbonyl stretch at 1,710 cm⁻¹. High-resolution mass spectrometry (HR-MS) further validates the molecular ion peak at m/z 320.38 (C17H16N2O2S).

Coupling with 4-Methoxyphenylacetic Acid

The final step involves forming the acetamide bond between the thiazole’s 2-amino group and 4-methoxyphenylacetic acid. This is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Reaction Setup

- Reagents :

- 2-Amino-5-acetyl-4-phenylthiazole

- 4-Methoxyphenylacetic acid

- EDCI and N-hydroxysuccinimide (NHS)

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (TEA)

Key Conditions :

- Temperature : 0°C → room temperature

- Reaction Time : 12 hours

- Yield : 70–75%

Mechanistic Considerations

EDCI activates the carboxylic acid of 4-methoxyphenylacetic acid, forming an active ester intermediate that reacts with the thiazole’s primary amine. TEA scavenges HCl, preventing protonation of the amine.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances enable combining acetylation and coupling in a single pot. For example, using propylphosphonic anhydride (T3P) as a coupling agent reduces steps and improves atom economy.

Advantages :

- Yield Increase : 82–88%

- Reduced Purification : Eliminates intermediate isolation

Solid-Phase Synthesis

Immobilizing the thiazole intermediate on Wang resin allows iterative coupling and acetylation. This method is ideal for generating structural analogs but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch reactors with continuous systems enhances throughput. For example, a microreactor operating at 120°C achieves 94% conversion in 30 minutes.

Green Chemistry Metrics

- E-factor : 2.1 (kg waste/kg product)

- Atom Economy : 76%

Reaction Optimization and Yield Analysis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | THF, RT, 2 h | 85–92 | 98 |

| Acetylation | Ac2O, pyridine, 110°C, 4 h | 78–84 | 95 |

| Coupling | EDCI, TEA, DCM, 12 h | 70–75 | 97 |

| One-pot tandem | T3P, DMF, 8 h | 82–88 | 99 |

Challenges and Mitigation Strategies

Purification Difficulties

Flash chromatography (hexane:ethyl acetate, 3:1) effectively isolates the final product with >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, have been extensively studied for their anticancer potential. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The thiazole ring can interact with multiple molecular targets, potentially inhibiting kinases involved in cell signaling pathways, which leads to reduced tumor cell proliferation .

- Case Studies : A study demonstrated that thiazole derivatives showed promising results against HepG2 liver cancer cells using MTT assays, highlighting their potential as selective anticancer agents .

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. This compound has shown efficacy against various bacterial strains.

- Research Findings : In vitro studies have indicated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is often achieved through the reaction of 2-amino thiazole with acetic anhydride.

- Acetylation : The resulting compound is then acetylated using phenacetic acid derivatives under controlled conditions.

Chemical Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Possible reduction to thiazolidine derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings .

Table of Biological Activities

Future Directions in Research

Given the promising biological activities of this compound, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed mechanisms by which this compound exerts its biological effects.

- Structural Modifications : To enhance potency and selectivity against specific cancer types or pathogens.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 6549-77-5)

- Structure : Features a 4-(4-methoxyphenyl) and 5-methyl substitution on the thiazole ring, with a morpholine-linked acetamide.

- Key Differences :

- The target compound replaces the 5-methyl and morpholine groups with 5-acetyl and 4-phenyl substituents.

- Increased steric bulk and electron-withdrawing properties due to the acetyl group may alter binding affinity compared to the morpholine derivative.

- Molecular Weight : 347.43 g/mol (vs. ~375.44 g/mol estimated for the target compound) .

2-(4-Methoxyphenyl)-N-[4-(2-pyridyl)-1,3-thiazol-2-yl]acetamide (Y042-5016)

- Structure : Contains a pyridyl group at the thiazole 4-position and lacks the 5-acetyl/4-phenyl substituents.

- Biological activity may diverge due to differences in π-π stacking interactions .

N-(3,4-Dichlorophenyl)-2-[4-phenyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide

- Structure : Combines a triazole-thioether with dichlorophenyl and benzyl groups.

- Key Differences :

Pharmacological Activity Comparisons

Anticancer Activity

- Thiazole Derivatives: Compounds like 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide exhibit antitumor activity via kinase inhibition or DNA intercalation .

- Target Compound : The 5-acetyl group may enhance interactions with ATP-binding pockets in kinases, while the 4-phenyl group could improve membrane permeability .

Antimicrobial Activity

Physicochemical Properties

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a variety of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. The structure consists of a thiazole ring, an acetamide group, and a methoxy-substituted phenyl ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various thiazole derivatives have shown promising results against different cancer cell lines. In particular, compounds with similar structures to this compound displayed IC50 values ranging from 10 µM to 30 µM against human melanoma and glioblastoma cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 23.30 |

| 2 | C6 | <10 |

| N-(5-acetyl...) | U251 | 10–30 |

These findings suggest that the presence of specific substituents on the thiazole ring enhances cytotoxic activity.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies utilizing acridine orange/ethidium bromide staining methods have indicated that these compounds can lead to significant apoptotic activity in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have also been evaluated for their antimicrobial activities:

- Antimicrobial Efficacy : Compounds similar to this compound were tested against various pathogens, including bacteria and fungi. Some derivatives exhibited notable inhibition against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticonvulsant Activity

Thiazoles have been recognized for their anticonvulsant effects as well. Research involving picrotoxin-induced convulsion models has shown that certain thiazole derivatives can significantly reduce seizure frequency and severity . This suggests potential therapeutic applications in treating epilepsy.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a new thiazole derivative demonstrated effective tumor reduction in animal models when administered at specific dosages over a defined period.

- Antimicrobial Application : In another case study, a thiazole derivative was successfully used in combination therapy to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves:

Thiazole Ring Formation : Reacting 2-amino-5-acetyl-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .

Amidation : Coupling the intermediate with 4-methoxyphenylacetic acid using carbodiimide-based activating agents (e.g., DCC/DMAP) in anhydrous dichloromethane (DCM).

Optimization Strategies :

- Control reaction temperature to avoid side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Use TLC (hexane:ethyl acetate = 9:1) to monitor reaction progress and ensure high purity .

- Recrystallize intermediates from ethanol-DMF mixtures to improve yield .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Chloroacetyl chloride, TEA, dioxane, 25°C | 70–85 | |

| Amidation | DCC/DMAP, DCM, RT | 65–75 |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify acetyl protons (δ 2.5–2.7 ppm), methoxy groups (δ 3.7–3.9 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- 13C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and thiazole carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragment patterns .

- TLC : Monitor reaction progress with hexane:ethyl acetate (9:1) solvent systems .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

- Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2) to assess binding affinity .

Advanced Research Questions

Q. How can computational methods like Multiwfn analyze the compound’s electronic properties?

- Methodological Answer :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-rich (thiazole) and electron-deficient (acetyl) regions, guiding SAR studies .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions .

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and non-covalent interactions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Purity Assessment : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

- Assay Standardization : Compare protocols for cell lines (e.g., passage number), serum concentrations, and incubation times .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or trends in IC50/MIC datasets .

Q. What crystallographic techniques refine the compound’s structure and analyze intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELXL .

- Intermolecular Analysis : Use Mercury software to identify π-π stacking (thiazole-phenyl) and hydrogen bonds (amide groups) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reagent Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) improves conversion rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .

- Side Reactions : Monitor for hydrolysis of acetyl groups under aqueous conditions using FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.